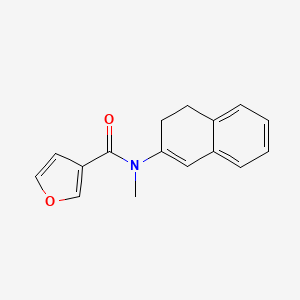

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide

Description

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide is a polycyclic aromatic compound featuring a partially saturated naphthalene core (3,4-dihydronaphthalene) linked via an N-methyl group to a furan-3-carboxamide moiety. The dihydronaphthalene group contributes to planarity and π-π interactions, while the furan carboxamide introduces polarity and hydrogen-bonding capabilities.

Properties

CAS No. |

83913-70-6 |

|---|---|

Molecular Formula |

C16H15NO2 |

Molecular Weight |

253.29 g/mol |

IUPAC Name |

N-(3,4-dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide |

InChI |

InChI=1S/C16H15NO2/c1-17(16(18)14-8-9-19-11-14)15-7-6-12-4-2-3-5-13(12)10-15/h2-5,8-11H,6-7H2,1H3 |

InChI Key |

NNMSRAGFGKTNNL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC2=CC=CC=C2CC1)C(=O)C3=COC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide typically involves the reaction of 3,4-dihydronaphthalen-2-ylamine with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Substituted amides, furans.

Scientific Research Applications

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs from Polycyclic Aromatic Derivatives ()

Compounds such as N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(p-tolyl)methyl)benzamide (6b) and N-((3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)(phenyl)methyl)acetamide (6d) share the dihydronaphthalene backbone but differ in substituents. Key comparisons include:

Table 1: Structural and Spectroscopic Comparison with Compounds

- Structural Differences : The target lacks the 1,4-dioxo and hydroxy groups present in compounds, reducing electron-withdrawing effects. The furan ring in the target may exhibit distinct aromatic proton shifts (δ 6.5–7.5 ppm) compared to benzamide derivatives (δ 7.6–8.1 ppm) .

- NMR Trends : The N-methyl group in the target is expected to resonate as a singlet near δ 2.8–3.0 ppm, contrasting with acetamide methyl groups (δ ~2.0 ppm) in 6c .

Amino Acid-Conjugated Dioxo-Dihydronaphthalene Derivatives ()

Compounds like N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-L-phenylalanine (6) and 3N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)propanoic acid (3) highlight the impact of substituents on solubility and reactivity:

Table 2: Functional Group and Solubility Comparisons

- IR Spectroscopy : The absence of 1,4-dioxo groups in the target reduces C=O stretching frequencies compared to compounds (~1650–1680 cm⁻¹ vs. 1710 cm⁻¹) .

Tetrahydronaphthalene Derivatives ()

Compounds such as 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide provide insights into saturation effects:

Table 3: Saturation and Pharmacological Comparisons

| Compound Name | Saturation Level | Pharmacological Tests () |

|---|---|---|

| Target Compound | 3,4-Dihydronaphthalene | N/A |

| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | Fully saturated | pH: 5.8–6.5; Sterility: Compliant |

- Pharmacological Data : While highlights sterility and pH compliance for tetrahydronaphthalene derivatives, similar tests for the target compound would require empirical validation .

Biological Activity

N-(3,4-Dihydronaphthalen-2-yl)-N-methylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.25 g/mol

- CAS Number : 71414827

Research indicates that this compound may interact with various biological pathways:

- Inhibition of Enzymatic Activity : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in cancer pathways. For instance, it has been shown to inhibit the MITF (Microphthalmia-associated transcription factor) pathway, which is crucial in melanoma progression .

- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits low cytotoxicity across different cell lines. For example, it showed a CC value greater than 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activity Studies

Case Study 1: Inhibition of MITF Pathway

In a study examining the role of this compound in melanoma treatment, researchers found that the compound significantly inhibited the expression of MITF target genes in SK-MEL-5 cells. This inhibition correlated with reduced cell viability and proliferation, suggesting potential therapeutic applications in melanoma management .

Case Study 2: Safety Profile Assessment

A separate investigation focused on assessing the safety profile of the compound using Vero and MDCK cell lines. Results indicated that even at high concentrations (>100 μM), the compound did not exhibit significant cytotoxic effects, supporting its potential for further pharmacological development .

Discussion

The biological activity of this compound highlights its potential as an inhibitor in cancer pathways and its favorable safety profile. The ability to inhibit the MITF pathway suggests implications for melanoma treatment, while low cytotoxicity positions it as a candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.